ethyl 5-methoxy-1,2-dimethyl-4-nitro-1H-indole-3-carboxylate

Catalog No.
S6048088
CAS No.
M.F
C14H16N2O5
M. Wt
292.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 5-methoxy-1,2-dimethyl-4-nitro-1H-indole-3-c...

Product Name

ethyl 5-methoxy-1,2-dimethyl-4-nitro-1H-indole-3-carboxylate

IUPAC Name

ethyl 5-methoxy-1,2-dimethyl-4-nitroindole-3-carboxylate

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

InChI

InChI=1S/C14H16N2O5/c1-5-21-14(17)11-8(2)15(3)9-6-7-10(20-4)13(12(9)11)16(18)19/h6-7H,5H2,1-4H3

InChI Key

GHHHFEFZDYXZFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)OC)[N+](=O)[O-])C)C

The exact mass of the compound ethyl 5-methoxy-1,2-dimethyl-4-nitro-1H-indole-3-carboxylate is 292.10592162 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 5-methoxy-1,2-dimethyl-4-nitro-1H-indole-3-carboxylate is an organic compound with the molecular formula C14H16N2O5C_{14}H_{16}N_{2}O_{5} and a molecular weight of approximately 292.29 g/mol. This compound features a complex structure characterized by an indole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of nitro and methoxy functional groups contributes to its unique chemical properties and potential biological activities. It is registered under the CAS number 52535-61-2, indicating its identification in chemical databases for research and commercial purposes .

Typical of indole derivatives. These include:

  • Electrophilic Aromatic Substitution: The electron-rich indole structure can undergo electrophilic substitution reactions, particularly at the nitrogen atom or carbon atoms in the aromatic ring.
  • Nucleophilic Substitution: The ester functional group may be hydrolyzed or substituted by nucleophiles, leading to the formation of different derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's reactivity and biological profile.

These reactions are significant for synthesizing derivatives that may have enhanced biological activities or different pharmacological properties.

Several synthetic pathways can be employed to produce ethyl 5-methoxy-1,2-dimethyl-4-nitro-1H-indole-3-carboxylate:

  • Starting from Indole Derivatives: The synthesis might begin with commercially available indole derivatives, followed by methylation and nitration steps.
  • Carboxylation: Ethyl esterification can be achieved using ethyl chloroformate or similar reagents in the presence of a base.
  • Functional Group Modifications: Subsequent reactions may involve protecting groups for selective functionalization at specific sites on the indole ring.

The precise conditions and reagents used will depend on the desired yield and purity of the final product.

Ethyl 5-methoxy-1,2-dimethyl-4-nitro-1H-indole-3-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for drug development.
  • Agricultural Chemicals: Its antimicrobial properties could be explored for use in agrochemicals.
  • Chemical Research: As a synthetic intermediate, it may facilitate the development of new materials or compounds in organic chemistry.

Interaction studies involving ethyl 5-methoxy-1,2-dimethyl-4-nitro-1H-indole-3-carboxylate could provide insights into its binding affinities and mechanisms of action. Such studies might include:

  • Protein Binding Studies: Analyzing how this compound interacts with specific proteins or enzymes relevant to its biological activity.
  • Receptor Binding Assays: Investigating its affinity for various receptors that might mediate its effects.
  • Metabolic Stability Tests: Understanding how this compound is metabolized in biological systems.

These studies are crucial for assessing the therapeutic potential and safety profile of the compound.

Ethyl 5-methoxy-1,2-dimethyl-4-nitro-1H-indole-3-carboxylate shares structural similarities with several other indole-based compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 5-methoxyindole-3-carboxylateC14H17NO3C_{14}H_{17}NO_{3}Lacks nitro group; potential for different biological activity
Methyl 5-methoxyindoleC10H11NO2C_{10}H_{11}NO_{2}Simpler structure; fewer functional groups
IndomethacinC_{19}H_{16}ClN\O_4 Non-steroidal anti-inflammatory drug; well-studied

Uniqueness

Ethyl 5-methoxy-1,2-dimethyl-4-nitro-1H-indole-3-carboxylate is unique due to its specific combination of methoxy and nitro groups on the indole framework, which may contribute to distinct pharmacological properties not observed in simpler indoles or those lacking these substituents.

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Exact Mass

292.10592162 g/mol

Monoisotopic Mass

292.10592162 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-24-2023

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